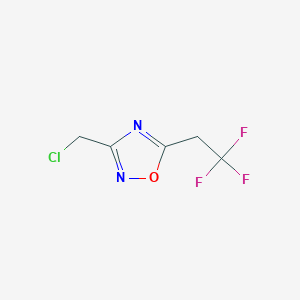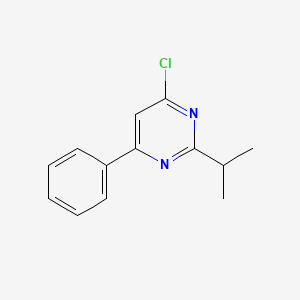
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl-: is a chemical compound with a unique structure that includes a pyrrole ring substituted with two chlorine atoms and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- can be synthesized through the reaction of 3,4-dichloromaleic anhydride with cyclohexylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
Chemistry: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are being explored, particularly its anti-inflammatory and antimicrobial activities. It is being investigated as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
作用機序
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
類似化合物との比較
- 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-chlorophenyl)-
- N-Cyclohexylmaleimide
- 2,5-Dibromo-1H-pyrrole-2,5-dione
Uniqueness: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-cyclohexyl- is unique due to the presence of both chlorine atoms and a cyclohexyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and stability differentiate it from other similar compounds, allowing for the development of novel materials and therapeutic agents.
特性
CAS番号 |
50343-26-5 |
|---|---|
分子式 |
C10H11Cl2NO2 |
分子量 |
248.10 g/mol |
IUPAC名 |
3,4-dichloro-1-cyclohexylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h6H,1-5H2 |
InChIキー |
FPZYIQNQKGJNMD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



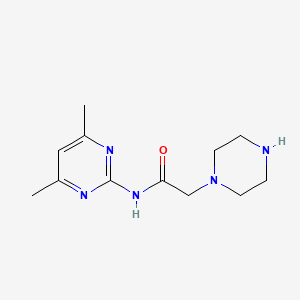
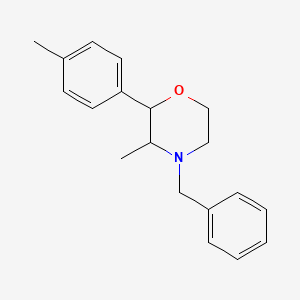
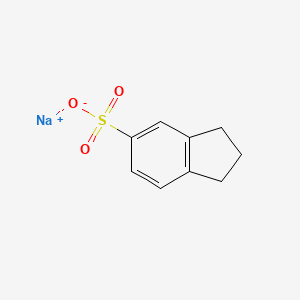

![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)

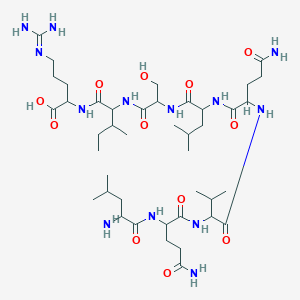
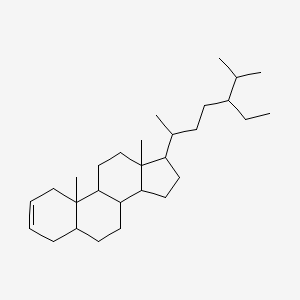
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
